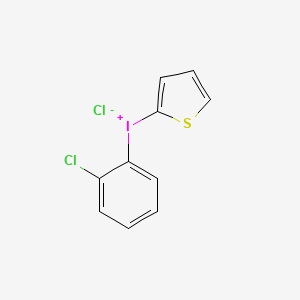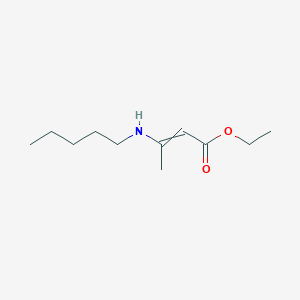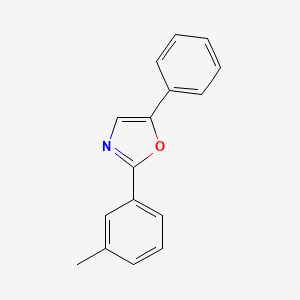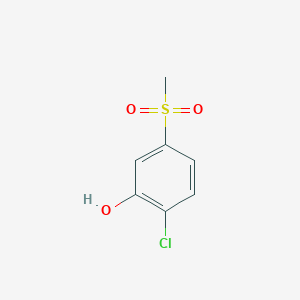![molecular formula C14H13NO4S B14606768 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene CAS No. 61081-33-2](/img/structure/B14606768.png)
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group and a sulfonylmethyl group
Vorbereitungsmethoden
The synthesis of 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process generally starts with the nitration of toluene to introduce the nitro group, followed by sulfonylation to attach the sulfonylmethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial production methods may involve multi-step synthesis processes, where each step is carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and spectroscopy is common to monitor the progress of the reactions and to purify the compound .
Analyse Chemischer Reaktionen
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong bonds with nucleophiles. These interactions can affect various biochemical pathways and processes, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene include:
4-Methylbenzene-1-sulfonyl chloride: Used in similar applications but lacks the nitro group.
1-Methyl-4-(methylsulfonyl)-benzene: Similar structure but different functional groups.
4-Methylbenzene-1-sulfonic acid: Another related compound with different reactivity and applications .
Eigenschaften
CAS-Nummer |
61081-33-2 |
|---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)sulfonylmethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-11-6-8-13(9-7-11)20(18,19)10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChI-Schlüssel |
BWYDZVLZWDHJOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


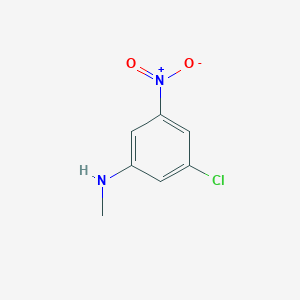
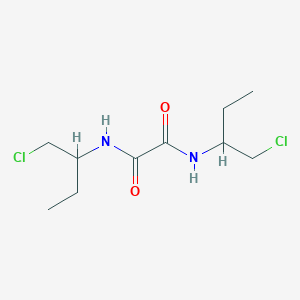


![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
